(R)-4-(1-Aminoethyl)benzonitrile hydrochloride
Overview
Description
®-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of benzonitrile, featuring an aminoethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzonitrile.
Substitution Reaction: The bromine atom is substituted with an aminoethyl group using a suitable amine, such as ®-1-phenylethylamine, under basic conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoethyl)benzonitrile hydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-4-(1-Aminoethyl)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- 4-(1-Aminoethyl)benzonitrile
Uniqueness
®-4-(1-Aminoethyl)benzonitrile hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or positional isomers. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological systems.
Biological Activity
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride, also known as 4-(Aminomethyl)benzonitrile hydrochloride, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C9H12ClN
- Molecular Weight : 171.65 g/mol
- CAS Number : 911372-78-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amine group in the compound allows for hydrogen bonding with biological macromolecules, influencing their structure and function. This interaction can modulate various cellular processes, including signal transduction pathways and enzyme activities.
Antiviral Properties
Research indicates that derivatives of benzonitrile compounds, including this compound, exhibit antiviral activity. For instance, studies have demonstrated that certain benzonitrile derivatives can inhibit the entry of viruses such as Ebola and Marburg into host cells. The structure-activity relationship (SAR) studies highlight that modifications in the amine or aromatic regions can enhance antiviral potency.
Compound | EC50 (μM) | Target Virus |
---|---|---|
CBS1118 | <10 | Ebola |
CBS1118 | <10 | Marburg |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro assays have shown that it possesses significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at concentrations lower than those required for many conventional antibiotics.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | ≤ 4 |
Enterococcus faecalis | ≤ 8 |
Case Studies
- Antiviral Efficacy : A study published in Nature Communications explored the efficacy of various benzonitrile derivatives against filoviruses. Among these, this compound showed promising results with an EC50 value less than 10 μM against both Ebola and Marburg viruses, suggesting its potential as a lead compound for further development in antiviral therapies .
- Antimicrobial Studies : In a comparative study of antimicrobial agents published in Journal of Antimicrobial Chemotherapy, this compound was evaluated alongside standard antibiotics. The findings revealed that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent against resistant bacterial strains .
- Pharmacokinetics : A pharmacokinetic study indicated that the compound demonstrates favorable absorption characteristics and can effectively permeate biological membranes, including the blood-brain barrier. This property enhances its viability as a candidate for central nervous system-targeted therapies.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPYAMQKGFHBF-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704274 | |
Record name | 4-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911372-78-6 | |
Record name | Benzonitrile, 4-[(1R)-1-aminoethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911372-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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